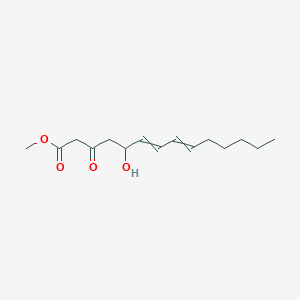
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine is an organic compound that belongs to the class of diaziridines Diaziridines are three-membered nitrogen-containing heterocycles that are known for their unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine typically involves the reaction of methanesulfonyl chloride with a suitable diaziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its reactive nature.
作用机制
The mechanism of action of 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl group can participate in nucleophilic or electrophilic reactions, while the diaziridine ring can undergo ring-opening reactions. These interactions can affect various molecular pathways, depending on the specific context of its use.
相似化合物的比较
Similar Compounds
- 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)cyclopentane
- 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)cyclohexane
Uniqueness
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine is unique due to its three-membered diaziridine ring, which imparts distinct chemical properties compared to other similar compounds
属性
CAS 编号 |
62962-27-0 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC 名称 |
1-methylsulfonyl-2-phenyl-3-propan-2-ylidenediaziridine |
InChI |
InChI=1S/C11H14N2O2S/c1-9(2)11-12(13(11)16(3,14)15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI 键 |
GWJVGJFXQIXEQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1N(N1S(=O)(=O)C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)


![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)

![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)
![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)
